Fluorine-Modulated Lipophilicity
The introduction of a single fluorine atom at the 2-position of the 7-azaspiro[3.5]nonane scaffold significantly modulates its lipophilicity, a critical parameter for passive permeability and CNS penetration. The target compound has a calculated LogP value of 2.61890 [1]. This is in contrast to the unsubstituted 7-azaspiro[3.5]nonane core (LogP ~1.0-1.5) . The increased lipophilicity is directly attributable to the fluorine substitution, which is a well-established strategy to enhance metabolic stability and membrane permeability without drastically increasing molecular weight [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.61890 (calculated) |
| Comparator Or Baseline | 7-Azaspiro[3.5]nonane (unsubstituted core) |
| Quantified Difference | Increase of >1 LogP unit |
| Conditions | Calculated using standard in silico prediction methods |
Why This Matters
For CNS-targeted programs, a LogP in the 2-3 range is often optimal for balancing blood-brain barrier penetration and solubility; the unsubstituted core is likely too polar and may suffer from poor permeability.
- [1] Chemsrc. 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, CAS 1263178-15-9. Chemical Properties Database. View Source
- [2] Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. View Source
